

Comparative Guide: Pyrazole-Ethyl-Piperidine vs. H3R Analogues[1]

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Compound of Interest

Compound Name: 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

CAS No.: 1052680-10-0

Cat. No.: B1290089

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Executive Summary: The "Non-Imidazole" Shift

The compound **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** represents a strategic "bioisostere" in medicinal chemistry.[1] Historically, H3R ligands (like Immapip or Thioperamide) relied on an imidazole ring to mimic histamine. However, imidazole causes severe CYP450 inhibition and poor blood-brain barrier (BBB) penetration.[1]

This specific scaffold replaces the imidazole with a pyrazole (for metabolic stability) and links it via an ethyl chain to a piperidine (the basic center).

- Primary Advantage: Elimination of imidazole-associated hepatotoxicity and CYP interaction. [1]
- Primary Challenge: The N1-substitution on the pyrazole removes the hydrogen-bond donor capability found in histamine, often requiring further substitution to regain nanomolar affinity. [1]

Structural & Pharmacological Comparison[2][3][4][5]

The following table contrasts the subject scaffold with its direct chemical ancestors and competitors.

Table 1: Comparative Pharmacological Profile[1]

Feature	Subject Scaffold (Pyrazole-Ethyl-Piperidine)	ImmePIP (Imidazole-Piperidine)	Betahistine (Pyridine-Ethyl-Amine)	Pitolisant (Piperidine-Ether-Phenyl)
Core Aromatic	1H-Pyrazole (N1-linked)	Imidazole (C4-linked)	Pyridine (C2-linked)	Chlorophenyl (Ether linked)
Linker	Ethyl ()	Ethyl/Propyl	Ethyl ()	Propyl-Ether ()
Basic Center	Piperidine (Cyclic)	Piperidine (Cyclic)	Methylamine (Acyclic)	Piperidine (Cyclic)
H3R Affinity ()	Moderate (6.0 - 7.5)*	High (> 9.[1][2][3]0)	Low (< 5.0)	High (8.5 - 9.[1]0)
CYP Inhibition	Low (Clean Profile)	High (Inhibits CYP3A4)	Negligible	Low
BBB Penetration	High (Lipophilic)	Moderate (Polar)	High	High
Mechanism	Antagonist/Inverse Agonist	Agonist	Weak Antagonist	Inverse Agonist

*Note: Affinity varies based on substituents on the piperidine ring.[4][3] The unsubstituted scaffold acts as a "fragment" with moderate affinity, often optimized by adding lipophilic tails.

Mechanistic Insight: The "N1-Linkage" Factor

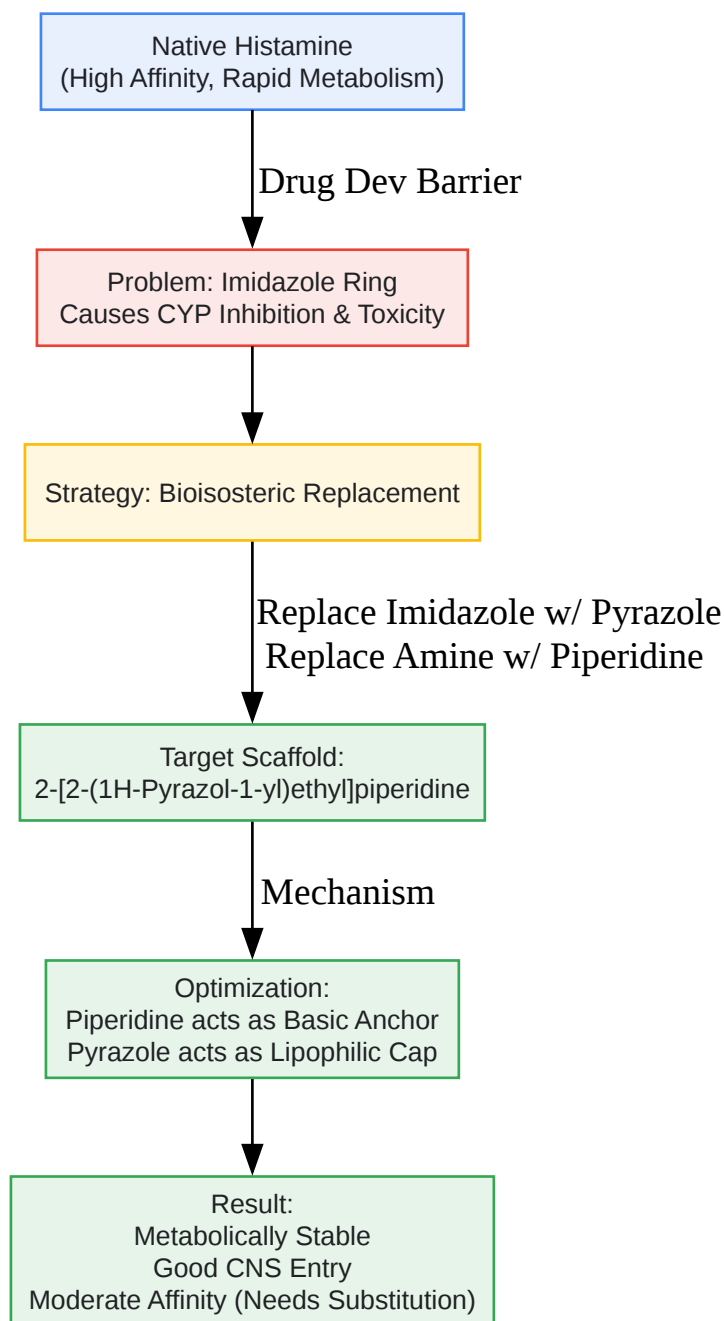
In histamine, the imidazole ring can tautomerize (switch hydrogen position), allowing it to act as both a proton donor and acceptor.^[1]

- The Subject Scaffold: The ethyl group is attached to the N1 of the pyrazole. This "locks" the ring, preventing tautomerism. Consequently, this scaffold relies entirely on the piperidine nitrogen to anchor to the receptor's Aspartate residue (Asp3.32), while the pyrazole provides hydrophobic interaction rather than hydrogen bonding.

Visualizing the Structure-Activity Relationship (SAR)

[1]

The diagram below illustrates the logic flow for optimizing this scaffold from the native histamine structure.



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Figure 1: SAR evolution from Histamine to the Pyrazole-Piperidine scaffold, highlighting the shift from potency (imidazole) to safety (pyrazole).

Experimental Protocols

To validate the performance of this scaffold against analogs, the following protocols are recommended. These ensure self-validating results by including positive controls

(Thioperamide).[1]

Protocol A: Synthesis via Nucleophilic Substitution (The "Click" Alternative)

Rationale: N1-alkylation of pyrazole is regioselective and cleaner than imidazole alkylation.[1]

- Reagents: 1H-Pyrazole (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), Piperidine (excess), (base), Acetonitrile (solvent).
- Step 1 (Linker Attachment):
 - Dissolve 1H-pyrazole in acetonitrile with .[1]
 - Add 1-bromo-2-chloroethane dropwise at reflux (80°C) for 12h.
 - Checkpoint: Monitor TLC for disappearance of pyrazole.
 - Isolate 1-(2-chloroethyl)-1H-pyrazole.
- Step 2 (Amination):
 - Dissolve the chloro-intermediate in DMF.[1]
 - Add Piperidine (2.0 eq) and NaI (catalytic, Finkelstein condition).
 - Heat to 90°C for 6-8h.
- Purification:
 - Extract with EtOAc/Water. Dry organic layer ().
 - Flash chromatography (DCM:MeOH 95:5).
 - Validation: 1H NMR should show the ethyl linker as two distinct triplets at

~4.3 and ~2.7 ppm.[1]

Protocol B: H3 Receptor Binding Assay (Competition)

Rationale: Determines

to assess if the pyrazole substitution maintains affinity compared to imidazole.

- Membrane Prep: Use CHO-K1 cells stably expressing human H3R.[1] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
- Radioligand:
 - methylhistamine (nM).[1]
- Incubation:
 - Total Binding: Membrane + Radioligand (2 nM).
 - Non-Specific Binding (NSB): Add 10 M Thioperamide (saturating concentration).
 - Test Compounds: Add **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** at concentrations to M.
- Procedure:
 - Incubate for 60 min at 25°C (Equilibrium).
 - Terminate via rapid filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce binding to filter).
- Analysis:
 - Count radioactivity (CPM) via liquid scintillation.

- Calculate

using non-linear regression (GraphPad Prism).

- Convert to

using Cheng-Prusoff equation:

.

Critical Analysis & Recommendations

When to use this scaffold?

- Use **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** when your lead compound (imidazole-based) shows hepatotoxicity or rapid clearance.^[1] This scaffold serves as a robust "starting block" for Fragment-Based Drug Design (FBDD).^[1]
- Avoid if you require picomolar affinity immediately.^[1] The unsubstituted pyrazole is often too small to fill the hydrophobic pocket of the H3 receptor completely; it usually requires adding a phenyl or alkyl group to the piperidine ring (e.g., a biphenyl-piperidine moiety) to match the potency of Pitolisant.

Final Verdict

The **2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine** scaffold is a metabolic stabilizer.^[1] While it sacrifices some intrinsic affinity compared to the native imidazole of histamine, it provides a "clean" slate for medicinal chemistry optimization, free from the CYP inhibition liabilities that plagued early H3 antagonists.

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